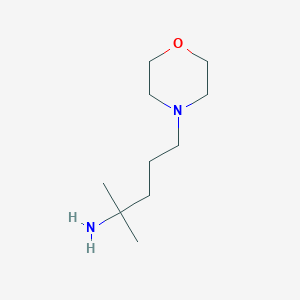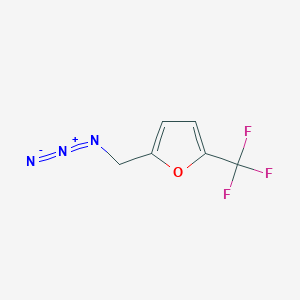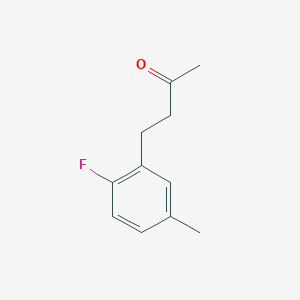
4-(2-Fluoro-5-methylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoro-5-methylphenyl)butan-2-one is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a butan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-5-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, prepared from 2-fluoro-5-methylbenzene, can be reacted with butanone to form the desired compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the ketone group to a secondary alcohol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2-Fluoro-5-methylphenyl)butanoic acid.
Reduction: 4-(2-Fluoro-5-methylphenyl)butan-2-ol.
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2-Fluoro-5-methylphenyl)butan-2-one is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the manufacture of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism by which 4-(2-Fluoro-5-methylphenyl)butan-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the application and the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenylbutan-2-one: Contains a trifluoromethyl group instead of a fluorine atom.
4-(Chloromethyl)phenylbutan-2-one: Contains a chloromethyl group instead of a fluorine atom.
4-(2-Fluoro-5-methylphenyl)phenylacetic acid: Contains an additional carboxylic acid group.
Uniqueness: 4-(2-Fluoro-5-methylphenyl)butan-2-one is unique due to its specific combination of fluorine and methyl groups, which influence its reactivity and biological activity. This combination provides distinct advantages in synthetic applications and biological interactions compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H13FO |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4-(2-fluoro-5-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8-3-6-11(12)10(7-8)5-4-9(2)13/h3,6-7H,4-5H2,1-2H3 |
Clé InChI |
HOSPAIPWZZQZMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


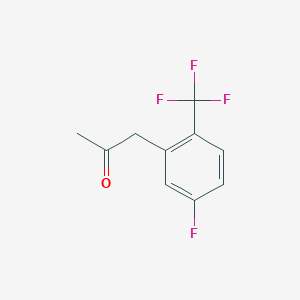
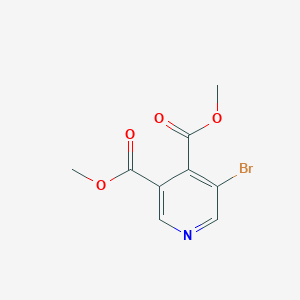
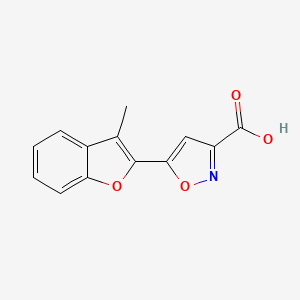
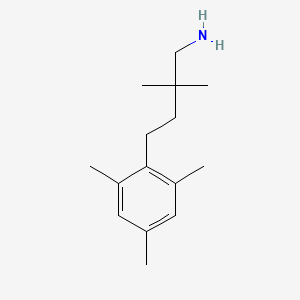
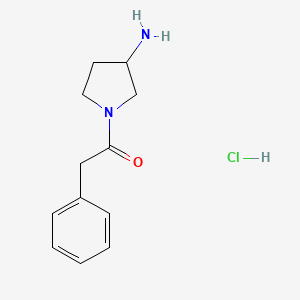

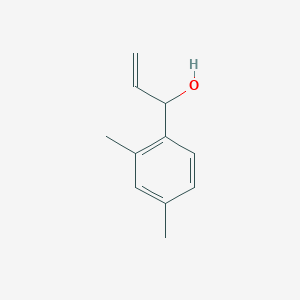
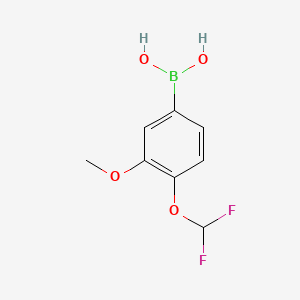
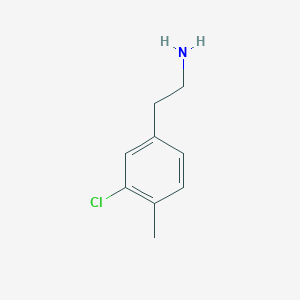
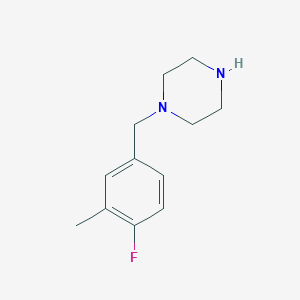
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
